8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine
Overview
Description
8-(1,3-benzoxazol-2-yl)-8-azabicyclo[321]octan-3-amine is a complex organic compound featuring a benzoxazole moiety fused with an azabicyclooctane structure
Scientific Research Applications
8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, which can be synthesized from ortho-aminophenol and a carboxylic acid derivative under acidic conditions . The azabicyclooctane structure is then introduced through a series of cyclization reactions involving appropriate amine precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Mechanism of Action
The mechanism of action of 8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(Benzo[d]oxazol-2-yl)phenol and 2-(Benzo[d]oxazol-2-yl)aniline share structural similarities with 8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine.
Azabicyclooctane Derivatives: Compounds such as 8-Azabicyclo[3.2.1]octane-3-amine and its substituted derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features of benzoxazole and azabicyclooctane, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific applications .
Properties
IUPAC Name |
8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-9-7-10-5-6-11(8-9)17(10)14-16-12-3-1-2-4-13(12)18-14/h1-4,9-11H,5-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFLTHXFSXXACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC4=CC=CC=C4O3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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